Avilamycin A

Vue d'ensemble

Description

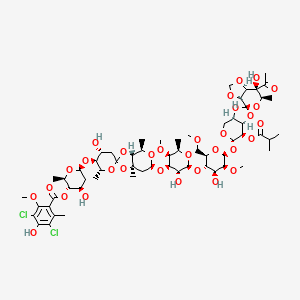

Avilamycin-A est un antibiotique orthosomycine produit par la bactérie Streptomyces viridochromogenes. Il est principalement utilisé en médecine vétérinaire pour contrôler les infections bactériennes entériques chez les animaux tels que les porcs, la volaille et les lapins. L’Avilamycin-A est particulièrement efficace contre les bactéries Gram-positives et est connu pour sa structure unique, qui comprend une chaîne latérale heptasaccharidique et un fragment d’acide dichloroisoeverninic dérivé de polykétide .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Avilamycin-A est généralement produit par fermentation microbienne. Le processus implique la culture de Streptomyces viridochromogenes dans des conditions spécifiques pour optimiser le rendement de l’antibiotique. Le bouillon de fermentation est ensuite soumis à une filtration à haute pression pour séparer l’avilamycine de la biomasse microbienne. Le filtrat obtenu est séché et traité pour obtenir le produit final .

Méthodes de production industrielle

Dans les milieux industriels, la production d’Avilamycin-A implique une fermentation à grande échelle suivie d’un traitement en aval pour purifier le composé. Le processus de fermentation est soigneusement contrôlé pour maintenir des conditions optimales pour la croissance de Streptomyces viridochromogenes et la production d’Avilamycin-A. L’utilisation de bioréacteurs avancés et de systèmes de filtration garantit un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Redox Reactions: Interconversion with Avilamycin C

Avilamycin A reversibly converts to avilamycin C via enzymatic redox reactions catalyzed by AviZ1 , an NADH/NAD⁺-favored aldo-keto reductase.

Key Findings:

-

Structural Difference : this compound and C differ in the redox state of the two-carbon branched chain on the terminal octose moiety (acetyl vs. hydroxyethyl groups) .

-

Cofactor Dependence :

-

Kinetic Parameters :

| Reaction | k<sub>cat</sub> (min⁻¹) | K<sub>m</sub> (μM) | k<sub>cat</sub>/K<sub>m</sub> (μM⁻¹ min⁻¹) |

|---|---|---|---|

| NADPH-dependent reduction | 0.83 ± 0.05 | 41.2 ± 4.9 | 0.020 |

| NAD⁺-dependent oxidation | 3.47 ± 0.21 | 34.7 ± 6.1 | 0.100 |

Data from in vitro assays at pH 7.5 .

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis, primarily cleaving at orthoester linkages:

Hydrolysis Pathways:

-

Acidic Conditions (pH <5) : Limited solubility (<0.125 mg/L) slows hydrolysis .

-

Neutral/Alkaline Conditions (pH 7–9) : Rapid degradation into flambic acid (metabolite B) and flambalactone (metabolite A) .

Degradation Products:

| Product | Structure | Role in Metabolism |

|---|---|---|

| Flambic acid | Oxidized oligosaccharide fragment | Primary fecal metabolite (~40–50%) |

| Flambalactone | Cyclized derivative of flambic acid | Unstable intermediate |

Epimerization by Radical SAM Enzyme AviX12

AviX12, a radical S-adenosylmethionine (SAM) enzyme, catalyzes an unusual epimerization critical for this compound’s bioactivity:

-

Reaction : Converts mannose to glucose in the heptasaccharide chain, forming gavibamycin N1 (inactive derivative) .

-

Mechanism : Requires iron-sulfur clusters and SAM for radical-mediated C–H bond inversion .

Environmental Degradation in Soil

This compound degrades microbially in soil via hydrolytic cleavage:

-

Major Pathways :

Cofactor Binding and Reaction Specificity

AviZ1’s cofactor preference determines reaction directionality:

| Cofactor Pair | Reaction Direction | Catalytic Efficiency |

|---|---|---|

| NADH/NAD⁺ | Oxidation (C → A) favored | Higher k<sub>cat</sub> |

| NADPH/NADP⁺ | Reduction (A → C) favored | Lower k<sub>cat</sub> |

Structural analysis shows AviZ1’s active site accommodates NAD⁺ via hydrogen bonds with residues Q281 and R284 .

Applications De Recherche Scientifique

Efficacy Against Necrotic Enteritis

Necrotic Enteritis in Poultry

Necrotic enteritis is a significant health issue in broiler chickens, caused by Clostridium perfringens. Several studies have demonstrated the efficacy of avilamycin A in preventing this condition:

- Clinical Study Findings : A study involving 2,200 broiler cockerels assessed the impact of this compound on mortality rates associated with necrotic enteritis. Birds treated with avilamycin at doses of 15 and 30 ppm showed significantly lower mortality rates compared to non-medicated controls (P < 0.0001) during the critical period from day 14 to day 35 post-inoculation .

- Mechanism of Action : this compound works by reducing the population of C. perfringens in the gut, leading to decreased lesion scores and improved overall health metrics such as body weight and feed conversion rates .

Study 1: Long-term Efficacy and Resistance Monitoring

A recent study evaluated the susceptibility of C. perfringens strains to this compound over seven years post-approval in Canada. The results indicated no significant change in minimum inhibitory concentrations (MICs), suggesting that this compound maintains its effectiveness without contributing to resistance development in field strains . This finding is crucial for ensuring the sustainability of this compound's use in animal husbandry.

Study 2: Impact on Salmonella Colonization

Research conducted on the effects of this compound on salmonella colonization in chickens revealed that its administration could reduce colonization rates significantly. In various experimental setups, chickens receiving avilamycin showed lower levels of salmonella compared to control groups, indicating its potential role not only in managing C. perfringens but also in enhancing overall gut health by controlling other pathogenic bacteria .

Data Tables

| Study | Animal Model | Dosage | Outcome | Significance |

|---|---|---|---|---|

| Mertz et al. (2022) | Broiler Chickens | 15-30 ppm | Reduced mortality from necrotic enteritis | P < 0.0001 |

| Ho et al. (2013) | Piglets | 40-80 ppm | Decreased diarrhea and mortality | P < 0.05 |

| Recent Canadian Study | Field Strains | Variable | No change in susceptibility over time | Not significant |

Mécanisme D'action

Avilamycin-A exerce ses effets antibactériens en inhibant la synthèse des protéines dans les bactéries sensibles. Il se lie à la sous-unité ribosomique 50S, empêchant l’association du facteur d’initiation 2 (IF2) et la formation du complexe d’initiation 70S mature. Cette inhibition perturbe le positionnement correct de l’ARN de transfert dans le site aminoacyl, conduisant finalement à la cessation de la synthèse des protéines et à la mort bactérienne .

Comparaison Avec Des Composés Similaires

Composés similaires

Evernimicin (Ziracin): Structurellement similaire à Avilamycin-A, l’évernimicine inhibe également la synthèse des protéines en se liant à la sous-unité ribosomique 50S.

Unicité de l’Avilamycin-A

Avilamycin-A se distingue par sa chaîne latérale heptasaccharidique unique et son fragment d’acide dichloroisoeverninic dérivé de polykétide. Ces caractéristiques structurelles contribuent à son activité antibactérienne puissante et à sa spécificité pour les bactéries Gram-positives. De plus, la capacité de l’Avilamycin-A à inhiber la synthèse des protéines par un nouveau mécanisme d’action en fait un composé précieux pour les applications de recherche et thérapeutiques .

Activité Biologique

Avilamycin A, a member of the orthosomycin family, is an antibiotic produced by the bacterium Streptomyces viridochromogenes. It has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and implications for use in veterinary medicine.

This compound consists of a linear heptasaccharide chain linked to a terminal dichloroisoeverninic acid. The compound exerts its antibacterial effects primarily by binding to the 23S rRNA component of bacterial ribosomes, specifically targeting domain V. This interaction inhibits protein synthesis by obstructing tRNA binding at the ribosomal A-site, thereby interfering with the initiation of translation .

Binding Characteristics

- Binding Site : Avilamycin binds to nucleotides A2482 and A2534 in the 23S rRNA.

- Resistance Mechanisms : Mutations in the ribosomal RNA can lead to resistance against avilamycin, indicating a need for ongoing surveillance in clinical settings .

Efficacy Against Pathogens

This compound has demonstrated significant efficacy against various strains of Gram-positive bacteria, including Clostridium perfringens, which is a major pathogen causing necrotic enteritis in poultry. Research has shown that the minimum inhibitory concentration (MIC) for avilamycin remains stable over time, suggesting that its use does not lead to increased resistance in C. perfringens populations .

Case Study: Clostridium perfringens

A study comparing isolates from before and after avilamycin's approval for use in broiler chickens found no significant change in susceptibility. The MIC values remained consistently low (MIC50/90: 2/2 mg/L pre-approval vs. 1/2 mg/L post-approval), underscoring avilamycin's sustained effectiveness .

Comparative Efficacy and Safety

In addition to its antibacterial properties, avilamycin has been evaluated for its effects on gut microbiota and overall health in livestock. Its administration has been linked to improved health outcomes in broiler chickens without significantly altering the microbial community structure .

Table 1: Summary of Avilamycin Efficacy Studies

| Study Focus | Pathogen | MIC (mg/L) Pre-Approval | MIC (mg/L) Post-Approval | Findings |

|---|---|---|---|---|

| Clostridium perfringens | Necrotic enteritis | 2 | 1 | No increase in resistance observed |

| Salmonella spp. | Poultry colonization | 10 | 10 | Effective control of colonization |

| General Gram-positive bacteria | Various strains | 1-4 | 1-4 | Consistent efficacy across strains |

Regulatory Aspects and Future Directions

Avilamycin's approval as a non-medically important antibiotic for livestock use highlights its potential role in managing antibiotic resistance concerns. Its continued use is supported by findings that it does not pose significant risks for cross-resistance with medically important antibiotics .

Future research should focus on:

- Long-term effects on microbial communities.

- Potential applications in human medicine, particularly as a treatment option for resistant infections.

- Ongoing monitoring of resistance patterns among bacterial populations.

Propriétés

IUPAC Name |

[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRGHRXBGGPPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88Cl2O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69787-79-7 | |

| Record name | Avilamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69787-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.